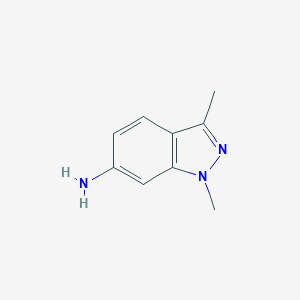

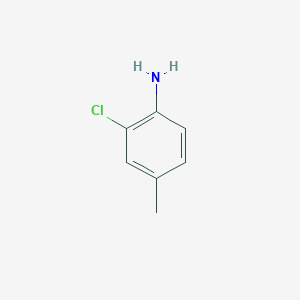

1,3-Dimetil-1H-indazol-6-amina

Descripción general

Descripción

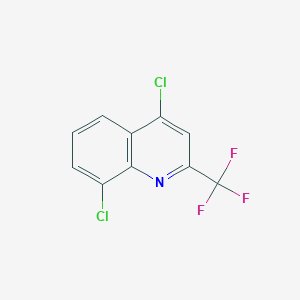

1,3-Dimethyl-1H-indazol-6-amine, also known as 1,3-DMIA, is a novel synthetic compound that has been gaining attention in recent years due to its potential applications in scientific research. It is a derivative of indazole and has been found to exhibit a wide range of biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Actividad Antitumoral

Los derivados de 1,3-dimetil-1H-indazol-6-amina se han estudiado por su posible actividad antitumoral . Se diseñó y sintetizó una serie de estos derivados, y se evaluaron sus actividades inhibitorias contra las líneas celulares de cáncer humano de pulmón (A549), leucemia mieloide crónica (K562), próstata (PC-3) y hepatoma (Hep-G2) . Entre estos, un compuesto específico exhibió un efecto inhibitorio prometedor contra la línea celular K562 .

Apoptosis Celular

Se ha descubierto que estos compuestos afectan la apoptosis y el ciclo celular, posiblemente al inhibir los miembros de la familia Bcl2 y la vía p53/MDM2 de manera dependiente de la concentración . Esto sugiere que podrían usarse para desarrollar agentes anticancerígenos efectivos y de baja toxicidad .

Actividad Antiproliferativa

Un compuesto específico, N-(4-fluorobencil)-1,3-dimetil-1H-indazol-6-amina, exhibió una potente actividad antiproliferativa en células de cáncer colorrectal humano (HCT116) . Este compuesto también suprimió notablemente la expresión de la proteína IDO1 .

Arresto del Ciclo Celular

La actividad supresora del compuesto mencionado anteriormente en células HCT116 se relacionó con el arresto del ciclo celular G2/M . Esto indica su potencial como agente terapéutico en el tratamiento del cáncer.

Inhibición de IDO1

Los derivados de this compound se han diseñado como inhibidores de la indoleamina 2,3-dioxigenasa 1 (IDO1) . IDO1 es una enzima que juega un papel crucial en la respuesta inmunitaria y a menudo se sobreexpresa en el cáncer, lo que la convierte en un objetivo prometedor para la terapia contra el cáncer

Mecanismo De Acción

Target of Action

The primary target of 1,3-Dimethyl-1H-indazol-6-amine is indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is an enzyme that plays a crucial role in the immune response by catalyzing the first step in the kynurenine pathway, which is the primary route of L-tryptophan catabolism .

Mode of Action

1,3-Dimethyl-1H-indazol-6-amine interacts with IDO1, leading to the suppression of the enzyme’s expression . This interaction results in the inhibition of the kynurenine pathway, thereby affecting the immune response .

Biochemical Pathways

The compound affects the kynurenine pathway, which is the primary route of L-tryptophan catabolism . By inhibiting IDO1, the compound disrupts this pathway, leading to changes in the immune response .

Pharmacokinetics

The compound’s potent anti-proliferative activity suggests that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The compound exhibits potent anti-proliferative activity, with an IC50 value of 0.4 ± 0.3 μM in human colorectal cancer cells (HCT116) . It also remarkably suppresses the IDO1 protein expression . In cell-cycle studies, the suppressive activity of the compound in HCT116 cells was related to the G2/M cell cycle arrest .

Safety and Hazards

Direcciones Futuras

Indazole derivatives have a wide range of pharmacological activities and serve as structural motifs in drug molecules . They have attracted considerable attention from chemists due to their importance as building blocks for many bioactive natural products and commercially available drugs . The bioactivity result and conformance of the physicochemical properties of the synthesized compounds to the “rule of three” for hit-like compounds suggested that 9f was effective and could be used as a hit for the development of novel anticancer agents .

Análisis Bioquímico

Biochemical Properties

1,3-Dimethyl-1H-indazol-6-amine has been shown to interact with indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme . This interaction leads to the suppression of IDO1 protein expression .

Cellular Effects

In human colorectal cancer cells, 1,3-Dimethyl-1H-indazol-6-amine has demonstrated a potent anti-proliferative activity . It has also been associated with the G2/M cell cycle arrest, indicating its influence on cell function .

Molecular Mechanism

The molecular mechanism of 1,3-Dimethyl-1H-indazol-6-amine involves its interaction with the IDO1 enzyme . By suppressing the expression of this enzyme, it can exert its anti-proliferative effects .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of 1,3-Dimethyl-1H-indazol-6-amine are limited, its potent anti-proliferative activity suggests that it may have long-term effects on cellular function .

Metabolic Pathways

1,3-Dimethyl-1H-indazol-6-amine interacts with the IDO1 enzyme, which is involved in the metabolism of tryptophan to kynurenine .

Propiedades

IUPAC Name |

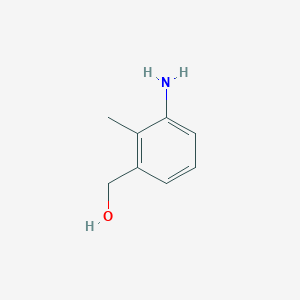

1,3-dimethylindazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-6-8-4-3-7(10)5-9(8)12(2)11-6/h3-5H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGABHBLCCIOEOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C=CC(=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80598314 | |

| Record name | 1,3-Dimethyl-1H-indazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80598314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

221681-92-1 | |

| Record name | 1,3-Dimethyl-1H-indazol-6-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=221681-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dimethyl-1H-indazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80598314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dimethyl-1H-indazol-6-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is known about the structure of 1,3-Dimethyl-1H-indazol-6-amine and how it interacts with other molecules?

A: 1,3-Dimethyl-1H-indazol-6-amine is characterized by a nearly planar molecular skeleton. [] The crystal structure reveals that the molecule interacts with others through N—H⋯N hydrogen bonds, which play a significant role in its packing arrangement within the crystal lattice. []

Q2: Has 1,3-Dimethyl-1H-indazol-6-amine demonstrated any promising biological activity?

A: Yes, research suggests that 1,3-Dimethyl-1H-indazol-6-amine serves as a scaffold for developing potential anticancer agents. [] Specifically, a derivative of this compound, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine, displayed potent anti-proliferative activity against human colorectal cancer cells (HCT116). [] This activity is partly attributed to the compound's ability to suppress IDO1 (indoleamine 2,3-dioxygenase 1) protein expression and induce G2/M cell cycle arrest in HCT116 cells. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5aS,10aS)-Tetrahydrodipyrrolo[1,2-a:1',2'-d]pyrazine-3,5,8,10(2H,5aH)-tetraone](/img/structure/B104757.png)